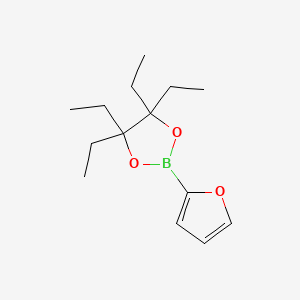
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom coordinated to two oxygen atoms and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of furan-2-boronic acid with diethyl borate under anhydrous conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to reflux. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane exerts its effects involves the coordination of the boron atom to various substrates, facilitating the formation of new chemical bonds. The boron center acts as a Lewis acid, accepting electron pairs from nucleophiles, which leads to the formation of stable intermediates and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(furan-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetraethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetraethyl-2-(pyridin-2-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane is unique due to its specific combination of the furan ring and the boron center, which imparts distinct reactivity and stability. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions.
Propriétés
Formule moléculaire |
C14H23BO3 |
|---|---|
Poids moléculaire |
250.14 g/mol |
Nom IUPAC |
4,4,5,5-tetraethyl-2-(furan-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO3/c1-5-13(6-2)14(7-3,8-4)18-15(17-13)12-10-9-11-16-12/h9-11H,5-8H2,1-4H3 |
Clé InChI |
HAAGDJQTKOSKNP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14090638.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090646.png)
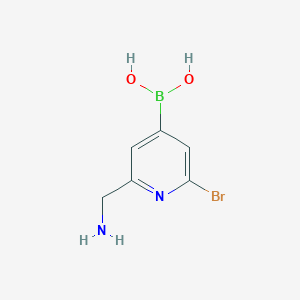
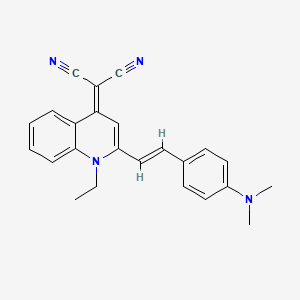
![7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090673.png)
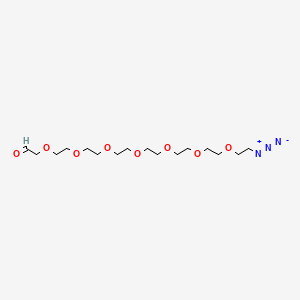
![1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14090675.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090681.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
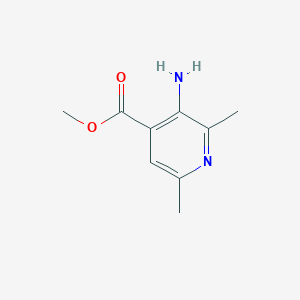
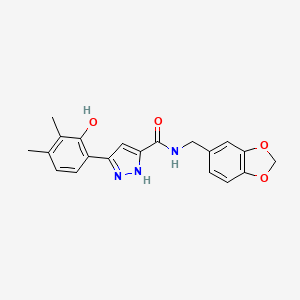

![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
